

A Comparative Guide to the Biological Activity of Synthetic Substance P (2-11)

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Compound of Interest

Compound Name: Substance P (2-11)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic **Substance P (2-11)** against full-length Substance P and other selective neurokinin-1 receptor (NK1R) agonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tachykinin analog for their studies.

Introduction to Substance P and its Fragments

Substance P (SP) is an eleven-amino acid neuropeptide that belongs to the tachykinin family. [1] It exhibits high affinity for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] The C-terminal region of Substance P is crucial for its biological activity, and various fragments of the peptide have been synthesized to investigate their structure-activity relationships.[3][4] **Substance P (2-11)** is one such fragment, lacking the N-terminal arginine residue.[3]

Comparative Biological Activity

The biological activity of **Substance P (2-11)** and other NK1R agonists is typically evaluated through binding affinity (K_i) and functional potency (EC_{50}) in various in vitro assays. Below is a summary of the available quantitative data.

Table 1: Comparative Potency of Substance P Analogs in Functional Assays

Compound	Assay Type	Cell Line/Tissue	Parameter	Value (M)	Reference(s)
Substance P	cAMP Accumulation	HEK293T cells expressing hNK1R	-log EC50	7.81 ± 0.07	[3]
Substance P (2-11)	cAMP Accumulation	HEK293T cells expressing hNK1R	-log EC50	7.4 ± 0.08	[3]
Substance P (3-11)	cAMP Accumulation	HEK293T cells expressing hNK1R	-log EC50	7.14 ± 0.06	[3]
Substance P (5-11)	cAMP Accumulation	HEK293T cells expressing hNK1R	-log EC50	6.2 ± 0.05	[3]
Substance P (6-11)	cAMP Accumulation	HEK293T cells expressing hNK1R	-log EC50	5.7 ± 0.09	[3]
Substance P	Calcium Mobilization	HEK-NK1R cells	EC50	0.4 x 10 ⁻⁹	[5]
[Sar ⁹ ,Met(O ₂) ¹¹]-Substance P	NK1R Activation	Mouse Central Amygdala Neurons	EC50	Not explicitly stated, but effective at 300 x 10 ⁻⁹	
Septide	Inositol Phosphate Accumulation	COS-1 cells expressing rat NK1R	EC50	5 x 10 ⁻⁹ ± 2 x 10 ⁻⁹	

Note: The $-\log EC_{50}$ values from the cAMP accumulation assay indicate that while **Substance P (2-11)** is slightly less potent than the full-length peptide, it is more potent than the shorter C-terminal fragments.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1R.

Materials:

- HEK293 cells stably expressing human NK1R
- Membrane preparation from NK1R-expressing cells
- Radioligand: [^3H]-[Sar⁹,Met(O₂)¹¹]-Substance P
- Unlabeled Substance P (for non-specific binding)
- Test compounds (e.g., **Substance P (2-11)**)
- Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4
- Glass fiber filters
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize NK1R-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

- **Assay Setup:** In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.
- **Incubation:** Incubate the plate at 25°C for 60 minutes to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer.
- **Counting:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the K_i value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of NK1R by an agonist.

Materials:

- HEK293 cells stably expressing human NK1R
- 96-well black, clear-bottom microplates
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Test compounds (e.g., **Substance P (2-11)**)

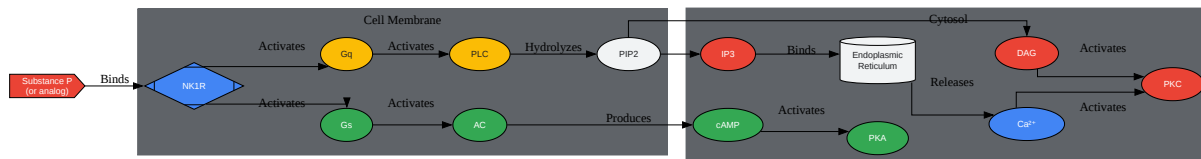
- Fluorescence microplate reader with automated injection

Procedure:

- Cell Plating: Seed the NK1R-expressing cells into the 96-well plate and allow them to adhere overnight.
- Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C.
- Washing: Gently wash the cells with HBSS to remove extracellular dye.
- Assay: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
- Compound Addition: Use the automated injector to add varying concentrations of the test compound to the wells.
- Measurement: Continuously measure the fluorescence intensity for a set period to capture the calcium flux.
- Data Analysis: Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

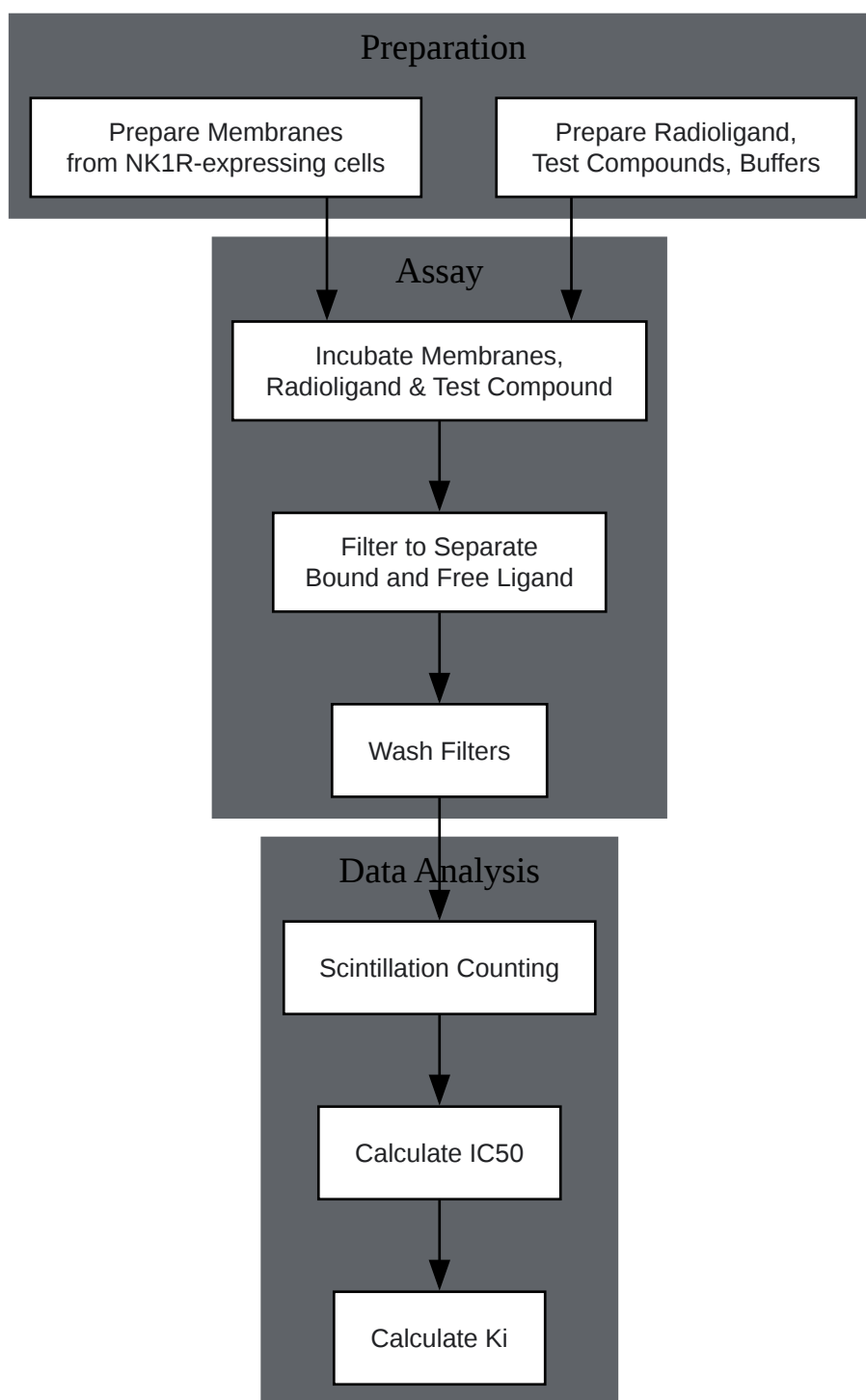
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.



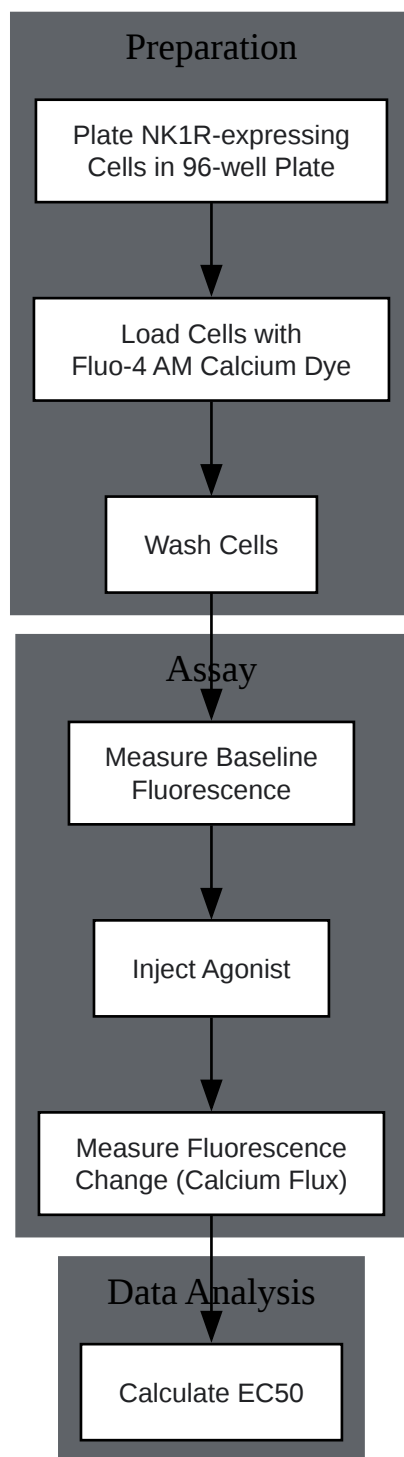
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Caption: NK1R Signaling Pathway.



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Caption: Radioligand Binding Assay Workflow.



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